methyl 3-bromo-1-methyl-1H-indole-5-carboxylate

IDO1 inhibition cancer immunotherapy indoleamine 2,3-dioxygenase

Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate (CAS 1609967-66-9) is a heterocyclic indole derivative bearing a bromine atom at the 3-position and a methyl ester at the 5-position. This substitution pattern confers both a reactive handle for palladium-catalyzed cross-coupling reactions and a core that can engage biological targets such as indoleamine 2,3-dioxygenase 1 (IDO1).

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B8113518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-bromo-1-methyl-1H-indole-5-carboxylate
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)C(=O)OC)Br
InChIInChI=1S/C11H10BrNO2/c1-13-6-9(12)8-5-7(11(14)15-2)3-4-10(8)13/h3-6H,1-2H3
InChIKeyVPGHQTXRLNUGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate: A Strategic Indole Scaffold for IDO1 Inhibition and Cross-Coupling Diversification


Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate (CAS 1609967-66-9) is a heterocyclic indole derivative bearing a bromine atom at the 3-position and a methyl ester at the 5-position. This substitution pattern confers both a reactive handle for palladium-catalyzed cross-coupling reactions and a core that can engage biological targets such as indoleamine 2,3-dioxygenase 1 (IDO1) [1]. The compound has a computed XLogP of 2.5 and a topological polar surface area of 31.2 Ų, placing it within favorable drug-like physicochemical space [2].

Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate Substitution: Why Positional Isomers and Non-Brominated Analogs Are Not Direct Replacements


Subtle alterations to the indole core drastically alter biological activity and synthetic utility. The 3‑bromo substituent is essential for potent IDO1 inhibition; removal or relocation of the bromine atom results in a significant loss of affinity [1]. In synthetic applications, the 3‑position bromine atom is uniquely activated for Suzuki‑Miyaura coupling, enabling high-yielding C–C bond formation that is unattainable with the corresponding non‑brominated indole‑5‑carboxylate [2]. Consequently, procurement of the exact 3‑bromo‑1‑methyl‑5‑carboxylate regioisomer is non‑negotiable for projects requiring both the biological profile and the synthetic versatility inherent to this specific substitution pattern.

Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate: Quantitative Differentiation Against Structural Analogs


IDO1 Inhibitory Potency: 12‑Fold Improvement Over a Structurally Related 2‑Imidazolyl Indole

Methyl 3‑bromo‑1‑methyl‑1H‑indole‑5‑carboxylate (as its free acid derivative) exhibits an IC50 of 13 nM against mouse IDO1 expressed in P815 cells, as measured by L‑kynurenine reduction after 16 hours [1]. In comparison, a 2‑((1‑phenyl‑1H‑imidazol‑5‑yl)methyl)‑1H‑indole analog (compound 12f) demonstrated an IC50 of 160 nM under comparable enzymatic conditions [2]. This represents an approximately 12‑fold greater potency for the 3‑bromo‑1‑methylindole‑5‑carboxylate scaffold.

IDO1 inhibition cancer immunotherapy indoleamine 2,3-dioxygenase

Synthetic Efficiency: 81% Yield in Suzuki–Miyaura Coupling to Generate GPR40 Agonist Scaffolds

The 3‑bromo substituent enables efficient Pd‑catalyzed cross‑coupling. In a representative reaction, methyl 3‑bromo‑1‑methyl‑1H‑indole‑5‑carboxylate was coupled with 2‑methylphenylboronic acid using tetrakis(triphenylphosphine)palladium(0) and potassium phosphate in DMF, affording 1‑methyl‑3‑(o‑tolyl)‑1H‑indole‑5‑carboxylic acid methyl ester in 81% isolated yield [1]. The non‑brominated analog, methyl 1‑methyl‑1H‑indole‑5‑carboxylate, is unreactive under these conditions because it lacks a suitable leaving group for oxidative addition [2].

Suzuki–Miyaura coupling GPR40 agonists medicinal chemistry

Lipophilicity Tuning: XLogP of 2.5 Provides a Balanced Physicochemical Profile Relative to Non‑Halogenated Analogs

Methyl 3‑bromo‑1‑methyl‑1H‑indole‑5‑carboxylate has a computed XLogP of 2.5 [1]. The corresponding non‑brominated compound, methyl 1‑methyl‑1H‑indole‑5‑carboxylate, exhibits a lower XLogP of 1.9 [2]. The 0.6 log unit increase conferred by the bromine atom enhances membrane permeability while keeping the compound well within the Rule of Five (XLogP < 5), offering a favorable balance between solubility and passive diffusion.

drug‑likeness Lipinski parameters physicochemical optimization

Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate: Validated Application Scenarios for Procurement Decision‑Making


IDO1‑Targeted Cancer Immunotherapy Hit‑to‑Lead Optimization

The 13 nM IDO1 IC50 [1] positions methyl 3‑bromo‑1‑methyl‑1H‑indole‑5‑carboxylate‑derived analogs as compelling starting points for structure‑based optimization of IDO1 inhibitors. Procurement of this exact building block ensures the bromine atom—critical for the observed potency advantage over comparator indoles [2]—is retained in the initial SAR exploration.

Efficient Synthesis of 3‑Aryl Indole Libraries via Suzuki‑Miyaura Cross‑Coupling

The 81% yield demonstrated in the coupling with 2‑methylphenylboronic acid [3] validates this compound as a reliable electrophilic partner for constructing diverse 3‑aryl indole libraries. Synthetic groups can confidently scale this transformation, knowing that the 3‑bromo substituent enables high conversion under standard Pd‑catalyzed conditions.

GPR40 Agonist Development for Type 2 Diabetes

The compound serves as a key intermediate in the synthesis of GPR40 agonists that promote glucose‑stimulated insulin secretion [3]. Its well‑defined reactivity in Pd‑catalyzed couplings enables the systematic exploration of 3‑aryl substitution patterns, a region known to modulate GPR40 agonistic potency and selectivity.

Physicochemical Property‑Guided Lead Selection

With an XLogP of 2.5 [4], methyl 3‑bromo‑1‑methyl‑1H‑indole‑5‑carboxylate offers a lipophilicity profile that balances permeability and solubility. Procurement of this specific intermediate allows medicinal chemists to build fragment libraries that maintain favorable drug‑like properties while introducing a versatile handle for further diversification.

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